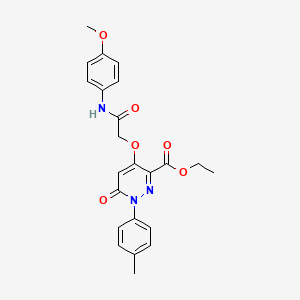
Ethyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H23N3O6 and its molecular weight is 437.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of dihydropyridazines. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₂O₅
- Molecular Weight : 342.35 g/mol
- Melting Point : 245 °C
- Density : 1.219 g/cm³
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The following sections detail specific biological activities and mechanisms.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.
- Case Study : A study reported that a related compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, suggesting strong anticancer potential.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : It may inhibit the production of TNF-alpha and IL-6, which are key mediators in inflammatory processes.
- Case Study : In vivo studies using animal models have shown that administration of similar compounds resulted in reduced paw edema and inflammatory markers in serum.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could potentially modulate receptors associated with pain and inflammation, providing therapeutic effects without significant side effects.
Data Table
科学的研究の応用
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. Research indicates that modifications in the structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to this have shown promising results against HCT-116 and MDA-MB-231 cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | HCT-116 | 1.36 |
| 8b | HCT-116 | 2.34 |
| 7c | MDA-MB-231 | 6.67 |
| 8b | MDA-MB-231 | 16.03 |
The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation, such as estrogen receptor signaling and aromatase activity, crucial for breast cancer progression.
Antibacterial Activity
In addition to anticancer properties, derivatives of this compound also demonstrate antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is typically assessed using agar diffusion tests.
Table 2: Antibacterial Activity
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| 8c | Staphylococcus aureus | 12 |
| 8c | Escherichia coli | 11 |
These findings suggest that specific structural features contribute to the antibacterial efficacy of these compounds.
Case Studies
Several case studies highlight the biological activities of derivatives related to this compound:
- Anticancer Activity Study : A study on pyridazine derivatives demonstrated significant apoptosis induction in MDA-MB-231 cells through mitochondrial pathways.
- Antibacterial Efficacy Study : Research focusing on phthalazinone derivatives revealed promising inhibition against bacterial strains with minimal cytotoxicity towards normal cells.
特性
IUPAC Name |
ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-4-31-23(29)22-19(13-21(28)26(25-22)17-9-5-15(2)6-10-17)32-14-20(27)24-16-7-11-18(30-3)12-8-16/h5-13H,4,14H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULIDCOQIVUNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














